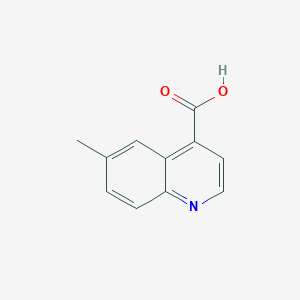

![molecular formula C21H42O2 B1623597 3-[(Z)-octadec-9-enoxy]propan-1-ol CAS No. 52581-71-2](/img/structure/B1623597.png)

3-[(Z)-octadec-9-enoxy]propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

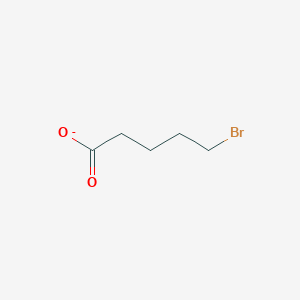

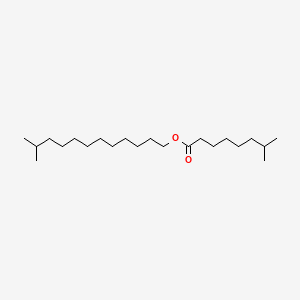

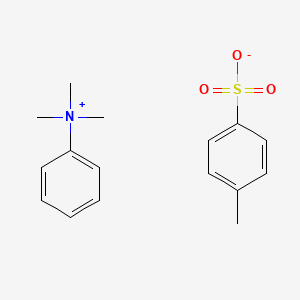

3-[(Z)-octadec-9-enoxy]propan-1-ol is a chemical compound with the molecular formula C21H42O2 and a molecular weight of 326.557 g/mol . It is also known by several synonyms, including PPG-23 Oleyl ether and Polypropylene glycol monooleylether . This compound is characterized by its density of 0.876 g/cm³ and a boiling point of 436.5°C at 760 mmHg . It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-[(Z)-octadec-9-enoxy]propan-1-ol can be achieved through several methods. One approach involves the selective formation of propan-1-ol from propylene via a chemical looping approach . This method utilizes silver- and gold-based catalysts supported on SrFeO3-δ perovskite, which are characterized using techniques such as X-ray diffraction and electron microscopy . The reaction involves passing propylene over the catalyst material to generate oxygenated products, with oxygen provided via the reduction of the catalyst support . Another method involves the ethylenation of aldehydes to produce 3-propanal derivatives, which can then be reduced to 3-propanol derivatives .

Chemical Reactions Analysis

3-[(Z)-octadec-9-enoxy]propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 1-propanol to propionic acid can be achieved using hydrogen peroxide as a reagent . The compound can also participate in substitution reactions, where the hydroxyl group is replaced by other functional groups under specific conditions . The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

3-[(Z)-octadec-9-enoxy]propan-1-ol has numerous applications in scientific research. It is used in the development of hydrophobic deep eutectic solvents for the recovery of alcohols from aqueous solutions . These solvents are composed of terpenes and 10-undecenoic acid and are used for liquid-liquid separation of hydroalcoholic mixtures . The compound is also utilized in the formulation of various industrial products, including lubricants, coatings, and personal care products .

Mechanism of Action

The mechanism of action of 3-[(Z)-octadec-9-enoxy]propan-1-ol involves its interaction with molecular targets and pathways within biological systems. As a primary alcohol, it can participate in various biochemical reactions, including oxidation and reduction processes . The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function . Additionally, it can form hydrogen bonds with other molecules, influencing their stability and reactivity.

Comparison with Similar Compounds

3-[(Z)-octadec-9-enoxy]propan-1-ol can be compared with other similar compounds, such as propan-1-ol and propan-2-ol. While propan-1-ol is a primary alcohol with a simple structure, this compound has a more complex structure due to the presence of the octadec-9-enoxy group . This structural difference imparts unique chemical properties to this compound, such as higher boiling point and hydrophobicity . Other similar compounds include PPG-20 Oleyl ether and Polypropylene glycol oleyl ether, which share similar chemical structures and properties .

Properties

CAS No. |

52581-71-2 |

|---|---|

Molecular Formula |

C21H42O2 |

Molecular Weight |

326.6 g/mol |

IUPAC Name |

3-[(E)-octadec-9-enoxy]propan-1-ol |

InChI |

InChI=1S/C21H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h9-10,22H,2-8,11-21H2,1H3/b10-9+ |

InChI Key |

RHEFZZHALQVVFD-MDZDMXLPSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCOCCCO |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCOCCCO |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCCCO |

Related CAS |

52581-71-2 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B1623522.png)

![1-[(4E)-6-bromo-4-hydroxyimino-2,3-dihydroquinolin-1-yl]-2-methylpropan-1-one](/img/structure/B1623530.png)